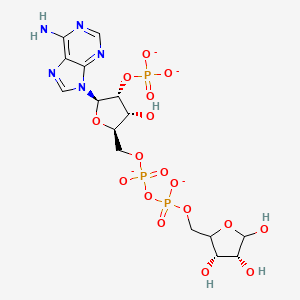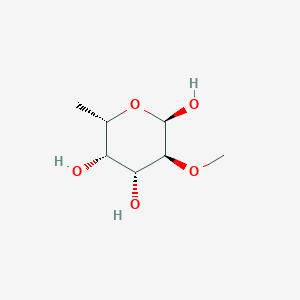
6-Deoxy-2-O-methyl-alpha-L-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-methyl-alpha-L-fucopyranose: is a monosaccharide derivative belonging to the class of organic compounds known as hexoses. It is a six-carbon sugar molecule with a methyl group attached to the second carbon atom. This compound is a derivative of L-fucose, a naturally occurring deoxyhexose found in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-methyl-alpha-L-fucopyranose typically involves the methylation of L-fucose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-O-methyl-alpha-L-fucopyranose may involve enzymatic methods using specific methyltransferases that catalyze the transfer of a methyl group to L-fucose. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-O-methyl-alpha-L-fucopyranose can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), hydrobromic acid (HBr)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-O-methyl-alpha-L-fucopyranose is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It serves as a precursor in the preparation of glycosyl donors and acceptors for glycosylation reactions .
Biology: In biological research, 2-O-methyl-alpha-L-fucopyranose is used to study the role of fucose-containing glycans in cell-cell recognition, signaling, and immune responses. It is also employed in the synthesis of oligosaccharides that mimic natural glycans .
Medicine: It is also investigated for its role in modulating immune responses and as a potential therapeutic agent .
Industry: In the industrial sector, 2-O-methyl-alpha-L-fucopyranose is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of 2-O-methyl-alpha-L-fucopyranose involves its interaction with specific carbohydrate-binding proteins, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell adhesion, signaling, and immune responses. The compound’s methyl group enhances its stability and binding affinity to target proteins, making it a valuable tool in glycoscience research .
Comparaison Avec Des Composés Similaires
Similar Compounds:
L-fucose: A naturally occurring deoxyhexose with similar structural features but lacking the methyl group at the second carbon.
2-O-methyl-alpha-D-fucopyranose: An enantiomer of 2-O-methyl-alpha-L-fucopyranose with the same molecular formula but different spatial arrangement of atoms.
2,4-di-O-methyl-alpha-L-fucopyranose: A derivative with additional methylation at the fourth carbon.
Uniqueness: 2-O-methyl-alpha-L-fucopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second carbon enhances its stability and binding affinity to carbohydrate-binding proteins, making it a valuable compound in glycoscience research .
Propriétés
Numéro CAS |
1887228-22-9 |
|---|---|
Formule moléculaire |
C7H14O5 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
(2R,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 |
Clé InChI |
YLAMTMNJXPWCQN-CXNFULCWSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)OC)O)O |
melting_point |
150 - 152 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




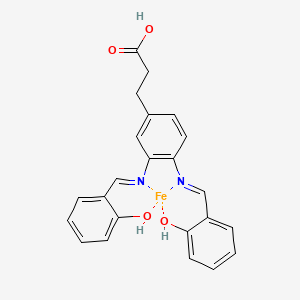
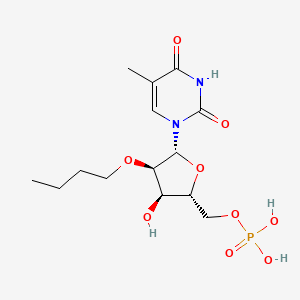
![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
![(2S)-1-[2-({[(2R,3S,6R)-6-amino-2-methylpiperidin-3-yl]methyl}amino)ethyl]-6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-1,2-dihydropyrazin-2-ol](/img/structure/B10776462.png)
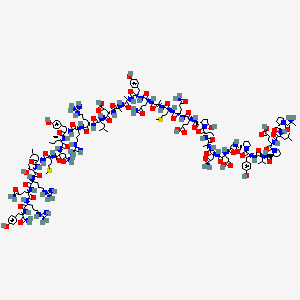
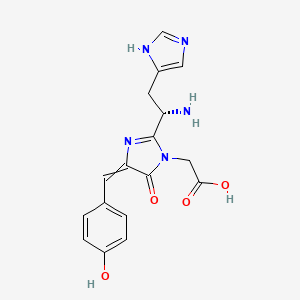
![(2S,3S)-2-amino-4-cyclopropyl-3-[(3R)-3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776478.png)
![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
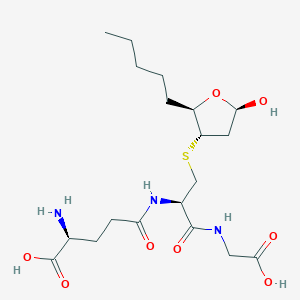

![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
